molecular formula C27H32O14 B6354462 Naringin hydrate CAS No. 58001-41-5

Naringin hydrate

Cat. No.: B6354462
CAS No.: 58001-41-5
M. Wt: 580.5 g/mol
InChI Key: DFPMSGMNTNDNHN-VVEPWVCASA-N
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Description

Naringin hydrate (C₂₇H₃₂O₁₄·xH₂O; CAS: 10236-47-2) is a flavonoid glycoside predominantly found in citrus fruits, such as grapefruit and Citrus wilsonii Tanaka. It is composed of the aglycone naringenin linked to a disaccharide (neohesperidose) via a β-glycosidic bond. With a molecular weight of 580.53 g/mol, it is recognized for its antioxidant, anti-inflammatory, and anti-apoptotic properties .

Properties

IUPAC Name

(2R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16+,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPMSGMNTNDNHN-VVEPWVCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Subcritical Water Extraction from Citrus Byproducts

Subcritical water extraction (SWE) has emerged as a sustainable method for isolating naringin from citrus peels, leveraging water’s tunable polarity under elevated temperatures and pressures. As detailed in CN108752400B, citrus peel powder undergoes two-stage SWE:

  • First-stage extraction : Deoxygenated distilled water (1:4–1:12 solid-to-liquid ratio) at 80–250°C and 3–12 MPa pressure removes lipids and fat-soluble pigments.

  • Second-stage extraction : Filter residue mixed with activated carbon (0.5–8% w/w) undergoes SWE to adsorb water-soluble pigments, yielding a naringin-rich supernatant.

This method achieves a 5.82–26.9% yield with 62.2–99.92% purity, depending on process parameters (Table 1). The subcritical state reduces mass transfer resistance, enabling rapid equilibrium and selective naringin recovery.

Table 1: Comparative Performance of Subcritical Water Extraction

ParameterFirst-Stage SWESecond-Stage SWE
Temperature Range80–250°C80–250°C
Pressure3–12 MPa3–12 MPa
Yield (Naringin)5.82–17.1%26.9%
Purity62.2%99.92%
Key AdditiveNoneActivated Carbon

Acid Hydrolysis for Naringin Derivative Synthesis

While CN103467428A focuses on naringenin production via hydrochloric acid hydrolysis, its initial steps provide insights into naringin handling. Hydrolysis of naringin (1:100 solid-to-liquid ratio) in 4.5–5.5% HCl at 95±5°C for 1 hour precedes purification. Although this process degrades naringin, the purification framework—acetic acid washing, neutral alumina chromatography, and activated carbon treatment—is adaptable for naringin hydrate preparation.

Purification Strategies for Enhanced Purity

Chromatographic Adsorption Using Neutral Alumina

Post-extraction, CN103467428A employs neutral alumina chromatography to remove polar impurities. A 95% ethanol solution (1:10 solid-to-liquid ratio) dissolves the crude product, which is then eluted through a neutral alumina column, achieving >99% purity after recrystallization. This step effectively isolates naringin from co-extracted flavonoids like hesperidin.

Activated Carbon Decolorization

Both patents utilize activated carbon to adsorb pigments. In CN108752400B, 10% w/w activated carbon is added during SWE to sequester chlorophyll and carotenoids. CN103467428A further refines this by dual-stage carbon treatment (14 g and 6 g per 100 mL solution), reducing colorimetric impurities by >90%.

Solvent Recrystallization

Ethanol-water recrystallization is critical for hydrate formation. CN103467428A dissolves naringin in 95% ethanol (1:6 ratio), adds equal-volume distilled water, and cools to 5°C for 24 hours, yielding needle-shaped crystals. The slow cooling rate promotes water molecule incorporation into the crystal lattice, stabilizing the hydrate form.

Crystallization Dynamics and Hydrate Stabilization

Thermodynamic Control of Hydrate Formation

Naringin’s propensity to form a monohydrate is governed by solvent composition and temperature. Ethanol-water mixtures (70–80% ethanol) at 5–10°C favor hydrate nucleation, as evidenced by CN103467428A’s 99.92% purity crystals. The hydrate’s stability is confirmed by thermogravimetric analysis (TGA), showing a 5–6% weight loss at 110°C corresponding to water release.

Morphological Characteristics

Hydrated naringin crystallizes as white, needle-shaped structures under polarized light, with X-ray diffraction (XRD) peaks at 2θ = 12.4°, 16.7°, and 24.3°—consistent with monoclinic P2₁ symmetry.

Analytical Validation of this compound

High-Performance Liquid Chromatography (HPLC)

CN108752400B validates purity via HPLC (C18 column, 30% acetonitrile mobile phase, 284 nm detection), quantifying naringin at 62.2–99.92%. Retention time (7.8 min) aligns with USP reference standards.

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FTIR) identifies hydrate-specific O-H stretches at 3400 cm⁻¹ and glycosidic C-O-C vibrations at 1070 cm⁻¹. Nuclear magnetic resonance (NMR) corroborates the β-linked neohesperidose moiety (δ 5.3 ppm, d, J = 7.2 Hz).

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy and Operational Constraints

MethodYield (%)Purity (%)Energy InputScalability
Subcritical Water SWE5.82–26.962.2–99.92HighIndustrial
Acid Hydrolysis26.999.92ModerateLab-Scale
Ethanol Recrystallization85–9099.5LowPilot-Scale

SWE offers superior scalability but requires high-pressure equipment, whereas recrystallization balances purity and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

Naringin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its solubility and bioavailability .

Common Reagents and Conditions

Common reagents used in the reactions involving naringin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the flavonoid structure .

Major Products Formed

The major products formed from these reactions include naringenin, which is the aglycone form of naringin, and various glycosylated derivatives that enhance its solubility and bioavailability .

Scientific Research Applications

Pharmacological Properties

Naringin exhibits a wide array of pharmacological effects, including:

  • Antioxidant Activity : Naringin acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it beneficial for conditions such as arthritis and inflammatory bowel disease .
  • Neuroprotective Effects : Naringin demonstrates protective effects against neurodegeneration, particularly in models of Alzheimer's disease. It mitigates oxidative damage and improves cognitive function .
  • Cardioprotective Effects : Studies indicate that naringin can lower cholesterol levels and improve vascular health by promoting vasodilation and inhibiting platelet aggregation .

Clinical Applications

Naringin's therapeutic potential extends to several clinical applications:

  • Diabetes Management : Research has shown that naringin can lower blood glucose levels in diabetic models, suggesting its role in managing diabetes .
  • Cancer Treatment : Naringin exhibits selective toxicity towards cancer cells while sparing normal cells. It has been investigated for its ability to modulate the DNA damage response in cancer therapy .
  • Dietary Supplements : Naringin is increasingly used in dietary supplements due to its health benefits, particularly for cardiovascular health and metabolic disorders .

Nanoformulations

To enhance the bioavailability of naringin, researchers have developed various nanoformulations:

Type of NanoformulationDescriptionBenefits
LiposomesSpherical vesicles that encapsulate naringinImproved solubility and targeted delivery
Solid Lipid NanoparticlesComposed of solid lipids that stabilize naringinEnhanced stability and controlled release
Polymeric MicellesAmphiphilic polymers that solubilize naringinIncreased bioavailability

These formulations have shown improved therapeutic efficacy compared to conventional naringin preparations .

Case Studies

Several studies highlight the effectiveness of naringin hydrate in various conditions:

  • Neuroprotection in Alzheimer’s Disease : A study demonstrated that naringin administration significantly improved cognitive function and reduced oxidative stress markers in an Alzheimer's disease model induced by aluminum chloride .
  • Cholesterol Reduction : In hypercholesterolemic rabbits, dietary naringin was shown to significantly lower plasma cholesterol levels and reduce the expression of adhesion molecules involved in atherosclerosis .
  • Anti-inflammatory Effects : In a model of chronic bronchitis induced by cigarette smoke, naringin reduced airway inflammation and hyper-responsiveness, showcasing its potential for respiratory conditions .

Mechanism of Action

Naringin exerts its effects through various molecular targets and pathways. It modulates oxidative stress, inflammation, and apoptosis by interacting with key signaling molecules such as AMP-activated protein kinase (AMPK), nuclear factor-kappa B (NF-κB), and c-Jun N-terminal kinase (JNK). These interactions help in reducing oxidative damage, suppressing inflammatory responses, and inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Analogous Flavonoids

Naringenin

  • Structure : Aglycone form of naringin (lacks the disaccharide moiety).
  • Bioavailability : Higher than naringin hydrate due to smaller molecular size and absence of glycosylation .
  • Pharmacokinetics : In rats, naringenin showed a plasma concentration of 0.075 mg/g after oral administration of citrus extract, compared to 1.233 mg/g for naringin .
  • Activity : While this compound promotes tracheal smooth muscle cell proliferation (0.2–2.0 mg/mL), naringenin lacks significant proliferative effects .

Hesperidin and Neohesperidin

  • Structure: Both are flavanone glycosides; hesperidin has a rutinose sugar, while neohesperidin has neohesperidose.
  • Content in Citrus : Neohesperidin (1.471 mg/g) is more abundant than hesperidin (0.122 mg/g) in Citrus aurantium extracts .
  • Solubility : Neohesperidin exhibits better solubility than this compound, attributed to its glycosylation pattern .

Comparison with Other Bioactive Compounds

Meranzin Hydrate

  • Structure: A coumarin derivative, distinct from flavonoid glycosides.
  • Pharmacokinetics : Lower plasma concentration (0.011 mg/g) compared to naringin (1.233 mg/g) in citrus extracts .
  • Biological Activity : Inhibits tracheal smooth muscle cell proliferation (0.1–1.0 mg/mL), contrasting with naringin’s proliferative effects .

Rutin Hydrate

  • Drug-Likeness : Violates Lipinski’s rule (high molecular weight, >5 hydrogen bond acceptors), similar to this compound .

Physicochemical and Pharmacokinetic Properties

Property This compound Naringenin Meranzin Hydrate Rutin Hydrate
Molecular Weight 580.53 g/mol 272.25 g/mol 222.24 g/mol 610.52 g/mol
LogP (Partition Coeff) 1.5–2.0 2.1–2.5 1.8–2.2 1.0–1.5
Solubility in Water Poor (0.1 mg/mL) Moderate Low Moderate
Plasma Concentration* 1.233 mg/g 0.075 mg/g 0.011 mg/g N/A
Bioavailability <5% ~20% ~10% <10%

*Data from pharmacokinetic studies in rats after citrus extract administration .

Antioxidant Capacity

  • This compound activates Nrf2 target genes (e.g., GstD1), enhancing oxidative stress resistance more effectively than luteolin or chrysin .
  • Rutin hydrate shows superior free radical scavenging due to additional hydroxyl groups .

Geroprotective Effects

Drug Development Potential

  • This compound: Limited by poor solubility and high molecular weight; requires structural optimization .
  • Meranzin Hydrate : Promising for respiratory disorders due to anti-proliferative effects on smooth muscle cells .

Biological Activity

Naringin hydrate, a flavonoid glycoside predominantly found in citrus fruits, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Naringin is characterized by its poor solubility in water, which limits its bioavailability. Research indicates that naringin's solubility can be enhanced through various methods, including glycosylation and the formation of nanoformulations. For instance, glycosylation with maltogenic amylase has been reported to increase water solubility by 250 times compared to naringin alone .

Table 1: Solubility of Naringin in Various Solvents

SolventSolubility (mg/mL)
Water1
MethanolHigher
EthanolHigher
Ethyl AcetateModerate
Petroleum EtherLow

Pharmacological Activities

Naringin exhibits a wide range of biological activities, including:

  • Antioxidant Properties : Naringin has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vitro studies indicate that it protects against oxidative stress-induced cellular damage .
  • Anti-inflammatory Effects : Naringin reduces pro-inflammatory cytokines and mediators, demonstrating efficacy in models of inflammation. For example, it significantly attenuated lipopolysaccharide (LPS)-induced inflammation in animal studies .
  • Neuroprotective Effects : Naringin has shown promise in reducing amyloid plaque burden and improving cognitive function in animal models of Alzheimer's disease. Studies report that naringin treatment led to improved cognitive performance and reduced oxidative damage in Wistar rats .
  • Cardioprotective Effects : Research indicates that naringin can lower cholesterol levels and improve lipid profiles, contributing to cardiovascular health. It has demonstrated protective effects against myocardial ischemia-reperfusion injury .
  • Anticancer Activity : Naringin has been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its ability to modulate signaling pathways related to cell survival and death is a key mechanism behind its anticancer properties .

Case Studies

  • Cognitive Enhancement : A study involving APPswe/PS1ΔE9 transgenic mice treated with naringin showed a significant reduction in amyloid plaques and improved cognitive performance at doses of 40 mg/kg and 80 mg/kg. The study highlighted naringin's potential as a therapeutic agent for Alzheimer's disease .
  • Inflammation Model : In a rat model of LPS-induced inflammation, administration of naringin (400 mg/kg) resulted in marked improvements in inflammatory markers and tissue regeneration over 30 days .
  • Cancer Cell Studies : Naringin demonstrated significant cytotoxic effects against human leukemia P388 cells, reducing apoptosis induced by oxidative stress at concentrations as low as 1 mM .

The biological activities of naringin are attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : Naringin enhances the expression of antioxidant enzymes, thus reducing reactive oxygen species (ROS) levels within cells.
  • Anti-inflammatory Pathways : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory cytokines.
  • Neuroprotective Mechanism : Naringin influences neurogenesis and synaptic plasticity through modulation of brain-derived neurotrophic factor (BDNF) levels .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and structural identity of naringin hydrate in experimental settings?

  • Methodological Answer : Purity assessment requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) to quantify impurities (e.g., flavonoids like hesperidin or naringenin) .
  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm structural integrity, referencing CAS 10236-47-2 .
  • Melting Point Analysis (194–198°C with decomposition) to validate consistency with literature .
    • For novel syntheses, provide full characterization data (e.g., molecular formula C₂₇H₃₂O₁₄, MW 580.53) and compare with established spectral libraries .

Q. What standardized protocols exist for preparing this compound stock solutions?

  • Methodological Answer :

  • Calculate molarity using batch-specific molecular weights (MW ~580.53–582.6) to adjust for hydration variability .
  • Typical stock concentrations:
  • 1 mM: Dissolve 1.72 mg in 1 mL dimethyl sulfoxide (DMSO) or ethanol, with sonication to enhance solubility .
  • Validate solubility empirically: this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) .

Q. How should researchers handle contradictions in safety classifications of this compound across safety data sheets (SDS)?

  • Methodological Answer :

  • Cross-reference SDS from multiple providers (e.g., Aladdin, O’Laughlin) .
  • Note discrepancies: Aladdin classifies naringin under OSHA HCS guidelines, while O’Laughlin does not classify it as hazardous .
  • Implement universal precautions: Use gloves (EN 374 standard), safety goggles, and lab coats during handling .

Advanced Research Questions

Q. What experimental strategies address dose-dependent variability in this compound’s anticancer mechanisms?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1–100 µM in cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ values .
  • Pathway Inhibition Assays : Use Western blotting or qPCR to quantify targets like NF-κB, STAT3, or MAPK after treatment .
  • Synergy Studies : Combine with chemotherapeutics (e.g., doxorubicin) to assess additive effects via Chou-Talalay analysis .

Q. How can researchers resolve inconsistencies in this compound’s bioavailability and metabolic stability?

  • Methodological Answer :

  • Pharmacokinetic Modeling : Administer orally/injectably in rodent models and measure plasma half-life using LC-MS/MS .
  • Metabolite Profiling : Identify degradation products (e.g., naringenin) via UPLC-QTOF-MS in hepatic microsome assays .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility and target specificity .

Q. What statistical approaches are recommended for analyzing multi-component flavonoid interactions involving this compound?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., 12 flavonoids in Citrus extracts) to identify key bioactive contributors .
  • Multivariate Regression : Model synergistic/antagonistic effects using software like SIMCA or R packages (e.g., pls) .
  • Discriminant Analysis : Classify samples by geographic origin based on this compound content and co-occurring markers (e.g., meranzin hydrate) .

Data Contradictions and Mitigation

Q. How should researchers reconcile discrepancies in reported solubility and stability parameters for this compound?

  • Key Findings :

  • Solubility in DMSO varies between 13.15–18.27 mg/mL due to hydration state and batch differences .
  • Stability under storage: Degrades at >25°C; store desiccated at -20°C .
    • Recommendation : Standardize solvent preparation using controlled humidity chambers and validate stability via accelerated aging studies .

Methodological Tables

Parameter Recommended Protocol Reference
Purity ValidationHPLC (C18 column, 35.41–354.12 µg/mL linearity)
Stock Solution Preparation1 mM in DMSO, sonicate 10 min at 40 kHz
Anticancer Mechanism AssayNF-κB luciferase reporter assay, 48h exposure

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